molecular formula C12H20ClNO3 B1215464 Prenalterol hydrochloride CAS No. 61260-05-7

Prenalterol hydrochloride

Cat. No.: B1215464
CAS No.: 61260-05-7
M. Wt: 261.74 g/mol
InChI Key: WDXYIFGETVGLBZ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prenalterol Hydrochloride involves several steps:

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but on a larger scale, ensuring purity and consistency through rigorous quality control measures .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prenalterol Hydrochloride has several scientific research applications:

Mechanism of Action

Prenalterol Hydrochloride exerts its effects by selectively stimulating beta-1 adrenergic receptors. This leads to an increase in cardiac output by enhancing myocardial contractility and stroke volume without significantly affecting heart rate. The molecular targets include the beta-1 adrenergic receptors on cardiac myocytes, which activate adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and subsequently enhancing calcium influx into the cells .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

61260-05-7

Molecular Formula

C12H20ClNO3

Molecular Weight

261.74 g/mol

IUPAC Name

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride

InChI

InChI=1S/C12H19NO3.ClH/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12;/h3-6,9,11,13-15H,7-8H2,1-2H3;1H/t11-;/m0./s1

InChI Key

WDXYIFGETVGLBZ-MERQFXBCSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O.Cl

SMILES

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl

61260-05-7

Related CAS

57526-81-5 (Parent)

Synonyms

A Ba C 50,005
A-Ba-C-50,005
ABaC50,005
H-133-22
H-80-62
H13322
H8062
Hydrochloride, Prenalterol
KWD-2033
KWD2033
Prenalterol
Prenalterol Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prenalterol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Prenalterol hydrochloride
Reactant of Route 3
Prenalterol hydrochloride
Reactant of Route 4
Reactant of Route 4
Prenalterol hydrochloride
Reactant of Route 5
Reactant of Route 5
Prenalterol hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Prenalterol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.